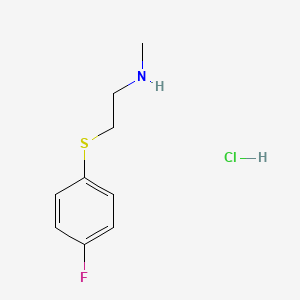

2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride

Description

2-((4-Fluorophenyl)thio)-N-methylethan-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a 4-fluorophenylthio group attached to an ethanamine backbone, with a methyl substituent on the amine nitrogen. The hydrochloride salt form enhances its solubility and stability, a common feature in pharmaceutical compounds to improve bioavailability . Notably, indicates that this compound was previously available as a research chemical but is now discontinued, hinting at possible challenges in synthesis, stability, or efficacy during development .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBKKUROMSHOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCSC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thioether Linkage

-

- 4-fluorothiophenol (providing the 4-fluorophenylthio group)

- 2-chloro-N-methylethan-1-amine (alkylating agent providing the N-methylethan-1-amine moiety)

Reaction Conditions:

The reaction proceeds under basic conditions to facilitate nucleophilic substitution of the chlorine atom by the thiolate anion formed from 4-fluorothiophenol. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilicity and solubility.Mechanism:

The thiol group of 4-fluorothiophenol is deprotonated by the base to form the thiolate anion, which then attacks the alkyl halide carbon in 2-chloro-N-methylethan-1-amine, displacing chloride and forming the thioether linkage.

Hydrochloride Salt Formation

- The free base product from the thioether formation is treated with hydrochloric acid (HCl), typically in an organic solvent or aqueous medium, to yield the corresponding hydrochloride salt. This step improves the compound's stability, solubility, and ease of handling.

Industrial and Laboratory-Scale Production Considerations

Optimization:

Industrial synthesis may optimize reaction parameters such as temperature, solvent choice, and stoichiometry to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance reproducibility and scalability.Purification:

Purification techniques include recrystallization from suitable solvents and chromatographic methods (e.g., flash chromatography) to remove impurities and side products.Yield and Purity:

Reported yields for the thioether formation step typically range from moderate to high (above 80%), with purity confirmed by chromatographic and spectroscopic methods.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Thioether Formation | 4-fluorothiophenol, 2-chloro-N-methylethan-1-amine, NaH or K2CO3, DMF or THF, room temp to reflux | Nucleophilic substitution to form thioether linkage | Base deprotonates thiol; aprotic solvent enhances reaction |

| Hydrochloride Salt Formation | HCl (aqueous or organic solvent), room temp | Conversion of free base to hydrochloride salt | Enhances solubility and stability |

Chemical Reactions and Derivatization

Beyond preparation, the compound can undergo further chemical transformations:

| Reaction Type | Reagents | Major Products | Notes |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones | Oxidation of thioether sulfur |

| Substitution | Alkyl halides, acyl chlorides | N-alkylated or N-acylated derivatives | Functionalization at the amine group |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reduced fluorophenyl derivatives | Reduction mainly affects the aromatic ring |

Research Findings and Analytical Data

Spectroscopic Characterization:

The compound is characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.Purity Assessment:

Ultra-high performance liquid chromatography (UHPLC) coupled with UV and mass spectrometry detection confirms purity levels typically above 95%.-

- Molecular formula: C9H13ClFNS

- Molecular weight: 221.72 g/mol

- Structural identifiers (InChI, SMILES) are available for database referencing.

Summary Table of Preparation Methods

| Parameter | Description |

|---|---|

| Starting Materials | 4-fluorothiophenol, 2-chloro-N-methylethan-1-amine |

| Base | Sodium hydride or potassium carbonate |

| Solvent | DMF or THF |

| Reaction Temperature | Room temperature to reflux |

| Reaction Time | Several hours, depending on scale and conditions |

| Salt Formation | Treatment with hydrochloric acid |

| Purification | Recrystallization, chromatography |

| Typical Yield | >80% |

| Purity | >95% (confirmed by UHPLC-MS) |

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.

Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Alkyl halides, acyl chlorides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Substitution: N-alkylated or N-acylated derivatives.

Reduction: Reduced fluorophenyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride typically involves:

- Formation of the Thioether Linkage : The reaction between 4-fluorothiophenol and an alkylating agent, such as 2-chloro-N-methylethan-1-amine, under basic conditions (e.g., sodium hydride or potassium carbonate).

- Hydrochloride Salt Formation : The resultant free base is treated with hydrochloric acid to yield the hydrochloride salt.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The thioether group may be oxidized to form sulfoxides or sulfones.

- Substitution : The amine group can participate in nucleophilic substitution reactions.

- Reduction : It can undergo reduction reactions at the fluorophenyl group.

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Substitution | N-alkylated or N-acylated derivatives |

| Reduction | Reduced fluorophenyl derivatives |

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing pharmaceutical compounds, particularly those targeting neurological pathways. Its unique structure may enhance binding affinity to specific receptors or enzymes, making it a candidate for drug development aimed at treating neurological disorders.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex molecules that contain thioether linkages. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways and develop novel compounds.

Biological Studies

The compound is also utilized in biological studies to investigate the activity of thioether-containing compounds. Its interactions with biological targets can provide insights into the mechanisms of action for related compounds and their potential therapeutic effects.

Industrial Applications

In industrial settings, this compound may be employed in the development of new materials or as a precursor in synthesizing agrochemicals. Its versatile chemical properties make it suitable for various applications across different industries.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Antibacterial properties |

| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Neuroprotective effects |

| 2-(4-amino-methylphenyl)-5-fluorobenzothiazole | Benzothiazole structure | Antiproliferative activity against cancer cells |

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the thioether linkage can influence the compound’s overall stability and reactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pruvanserin Hydrochloride

- Structure : Contains a 4-fluorophenylethyl group linked to a piperazine-indole carbonitrile core .

- Key Differences : Pruvanserin features a tertiary amine (piperazine) and a complex heterocyclic system, unlike the simpler secondary amine and thioether group in the target compound.

- Pharmacology : Pruvanserin is a serotonin receptor modulator used for insomnia and depression, suggesting that fluorophenyl groups in amines may influence CNS activity . The target compound’s lack of a piperazine or indole moiety likely limits direct pharmacological overlap.

Etintidine Hydrochloride

- Structure: Includes a thioethyl group and an imidazole ring, with a cyano substituent .

- Key Differences : Etintidine’s thioether is part of a larger H2 antagonist pharmacophore, while the target compound’s thioether is directly linked to a fluorophenyl group.

- Pharmacology : Etintidine is a histamine H2 receptor antagonist with potent anti-ulcer activity, demonstrating that thioether linkages can enhance receptor binding affinity in specific contexts .

Secondary Amine Derivatives

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide

- Structure : A secondary amine with a sulfonamide and piperidine groups .

- Key Differences : The absence of aromatic thioether groups distinguishes this compound from the target molecule.

- Relevance : Both compounds highlight the versatility of secondary amines in drug design, though sulfonamide groups typically confer different electronic and steric effects compared to thioethers.

Thioether-Containing Amines

2-{2-[3-(1-Tricyclo[3.3.1.1³,⁷]decyl)-4-fluorophenyl]thiazol-4-yl}-N-methylethan-1-amine

- Structure : Features a thiazole ring and a bulky tricyclodecyl group .

- Key Differences : The thiazole ring introduces aromaticity and rigidity, contrasting with the flexible thioether in the target compound.

- Synthesis : Both compounds employ ethyl chloroformate and triethylamine in derivatization steps, suggesting shared synthetic pathways for amine activation .

Physicochemical Properties

Table 1: Structural and Functional Comparison of Selected Amine Derivatives

Biological Activity

Overview

2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride, identified by CAS number 1864015-54-2, is a chemical compound characterized by a fluorophenyl group linked to a thioether and an N-methylethan-1-amine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological pathways and other therapeutic applications.

The molecular structure of this compound can be represented as follows:

Key Features

- Fluorophenyl Group : Enhances lipophilicity and binding affinity to biological targets.

- Thioether Linkage : Influences stability and reactivity, potentially affecting the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group may enhance its binding affinity, while the thioether linkage could stabilize the compound in biological systems. The exact mechanisms are still under investigation, but potential pathways include:

- Enzyme Inhibition : Targeting specific metabolic pathways.

- Receptor Modulation : Affecting neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects : Potential applications in treating neurological disorders.

- Antiproliferative Activity : Similar compounds have shown effectiveness against certain cancer cell lines, suggesting this compound may also possess similar properties.

Study on Antiproliferative Activity

In a study examining fluorinated compounds, it was found that derivatives similar to this compound demonstrated potent antiproliferative effects against sensitive cancer cells. The mechanism involved metabolic activation leading to DNA adduct formation, which is crucial for inducing cell death .

Neuropharmacological Investigations

Research has shown that compounds with similar structures can modulate neurotransmitter systems, indicating potential for use in treating conditions such as depression or anxiety disorders. These findings highlight the importance of further studies on this compound's effects on neurotransmitter receptors.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Antibacterial properties |

| 2. 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Neuroprotective effects |

| 3. 2-(4-amino-methylphenyl)-5-fluorobenzothiazole | Benzothiazole structure | Antiproliferative activity against cancer cells |

Q & A

Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or thioether formation. A validated approach involves reacting 4-fluorothiophenol with N-methylethanolamine derivatives under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF or THF. Ethyl chloroformate may be used to activate intermediates, followed by hydrochloric acid quenching to isolate the hydrochloride salt . For improved yield, maintain an inert atmosphere (argon/nitrogen) and monitor reaction progress via TLC or LC-MS. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is critical to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect aromatic protons (4-fluorophenyl group) as doublets (δ 7.2–7.5 ppm, J = 8–9 Hz) and methylene/methyl signals (N-CH₂-CH₂-S and N-CH₃) between δ 2.5–3.5 ppm .

- ¹³C NMR: The fluorophenyl carbon adjacent to fluorine appears at ~162 ppm (C-F coupling), while the thioether sulfur-linked carbon resonates near δ 35–40 ppm .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 230.04 (calculated for C₉H₁₂FNS⁺·HCl requires 230.04) .

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA in water (70:30 v/v) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Disposal: Collect aqueous waste in designated containers for halogenated organics; neutralize acidic residues with NaHCO₃ before disposal .

- Storage: Store at −20°C in airtight, light-resistant containers to prevent degradation; monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how can receptor-binding assays be designed to validate interactions?

Methodological Answer: Structural analogs (e.g., Pruvanserin Hydrochloride) suggest potential serotonin receptor (5-HT₂A/5-HT₇) or dopamine transporter affinity . To validate:

- Radioligand Binding Assays: Use transfected HEK-293 cells expressing human 5-HT₂A receptors. Incubate the compound (1 nM–10 µM) with [³H]ketanserin. Measure displacement curves to calculate IC₅₀ and Kᵢ values .

- Functional Assays: Employ calcium flux assays (Fluo-4 dye) in CHO cells to assess inverse agonism/antagonism at 5-HT₂A receptors .

Q. How can researchers address contradictory data in stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Use HPLC-DAD to quantify degradation products (e.g., sulfoxide formation via oxidation) .

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C). Note discrepancies between solid-state (stable) vs. solution-phase (prone to hydrolysis) behavior .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and metabolite profiles?

Methodological Answer:

- In Silico Tools:

- ADMET Prediction: Use SwissADME to estimate logP (≈2.1), blood-brain barrier penetration (high), and CYP450 inhibition (CYP2D6 likely) .

- Metabolite Identification: Run molecular docking (AutoDock Vina) with CYP3A4 to predict N-demethylation or sulfoxidation pathways. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How can structural analogs of this compound be leveraged to explore structure-activity relationships (SAR) in CNS drug discovery?

Methodological Answer:

- Analog Synthesis: Modify the fluorophenyl ring (e.g., 2,4-difluoro substitution, ) or replace the thioether with sulfone/sulfoxide groups.

- SAR Analysis: Test analogs in receptor-binding assays (Question 4) to correlate substituent electronic effects (Hammett σ values) with affinity. For example, electron-withdrawing groups (e.g., -F) enhance 5-HT₂A binding .

Q. What experimental and computational methods resolve contradictions in reported IC₅₀ values across different assay systems?

Methodological Answer:

- Assay Standardization: Replicate assays using identical cell lines (e.g., HEK-293 vs. CHO) and buffer conditions (pH 7.4, 1 mM Mg²⁺).

- Data Normalization: Express IC₅₀ relative to a reference antagonist (e.g., risperidone for 5-HT₂A) to control for inter-lab variability .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (GROMACS) to identify conformational changes in receptors that alter binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.